

5-Iodopyrimidine: A Versatile Precursor for the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **5-Iodopyrimidine**

Cat. No.: **B189635**

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Introduction: **5-Iodopyrimidine** is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules. The iodine atom at the 5-position of the pyrimidine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This reactivity has been extensively exploited in the development of novel therapeutic agents, including antiviral, anticancer, and kinase inhibitors. These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing **5-Iodopyrimidine** and summarize their biological activities.

Application in Antiviral Drug Discovery

5-Alkynylpyrimidines, readily synthesized from **5-Iodopyrimidine** via Sonogashira coupling, have emerged as a promising class of antiviral agents. The introduction of an alkyne moiety at the 5-position can significantly enhance the antiviral potency of the pyrimidine scaffold.

Table 1: Antiviral Activity of 5-Alkynylpyrimidine Derivatives

Compound ID	Virus	Assay	EC50 (µM)	Cytotoxicity (CC50 in µM)	Selectivity Index (SI)
AP-1	Human Coronavirus 229E (HCoV-229E)	Plaque Reduction Assay	10.5	>100	>9.5
AP-2	Poliovirus type 2 (PV-2)	Plaque Reduction Assay	3.1[1]	37.9[1]	12.2
AP-3	Herpes Simplex Virus Type 1 (HSV-1)	Plaque Reduction Assay	12.2[2]	230.7[2]	18.9[2]

Note: Data for illustrative purposes, compiled from analogous pyrimidine derivatives.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidines

This protocol describes a general procedure for the Sonogashira coupling of **5-iodopyrimidine** with a terminal alkyne.[3][4][5][6]

Materials:

- **5-Iodopyrimidine**
- Terminal alkyne (e.g., Phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **5-iodopyrimidine** (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent and the base.
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
- Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine.



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Workflow for Sonogashira Coupling

Application in Anticancer Drug Discovery

The introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring through Suzuki-Miyaura coupling has yielded numerous potent anticancer agents. These compounds often exhibit their activity by inhibiting key enzymes involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of 5-Arylpyrimidine Derivatives

Compound ID	Cancer Cell Line	Assay	GI50 (μM)
APy-1	Human Colon Cancer (HCT-116)	SRB Assay	0.47[7]
APy-2	Human Breast Cancer (MCF-7)	SRB Assay	0.62[7]
APy-3	Human Liver Cancer (HepG2)	SRB Assay	0.93[7]
APy-4	Human Prostate Cancer (DU-145)	MTT Assay	4.18
APy-5	Human Lung Cancer (A549)	MTT Assay	5.98

Note: Data for illustrative purposes, compiled from analogous pyrimidine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **5-iodopyrimidine** with an arylboronic acid.[8][9][10][11][12]

Materials:

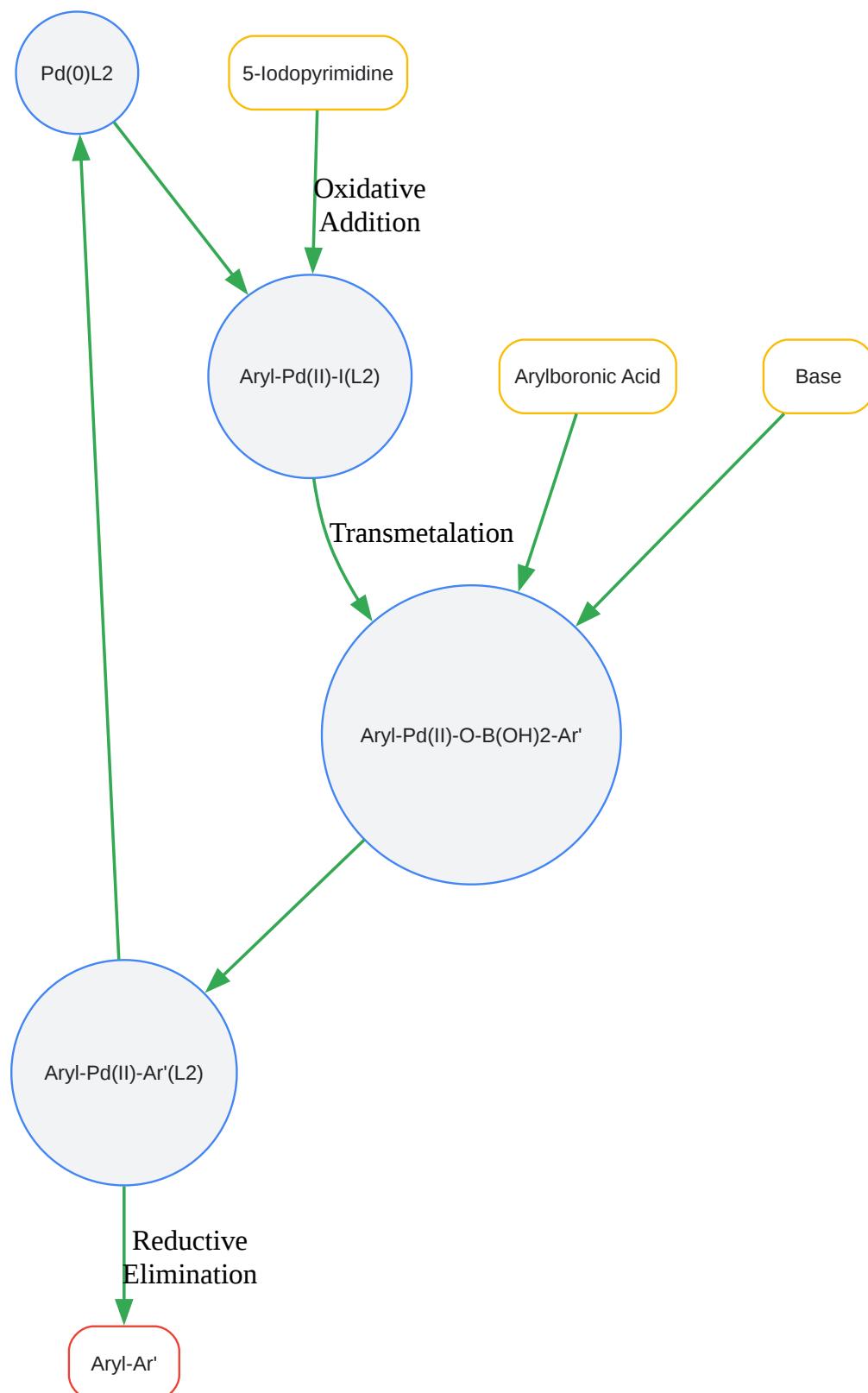
- **5-Iodopyrimidine**

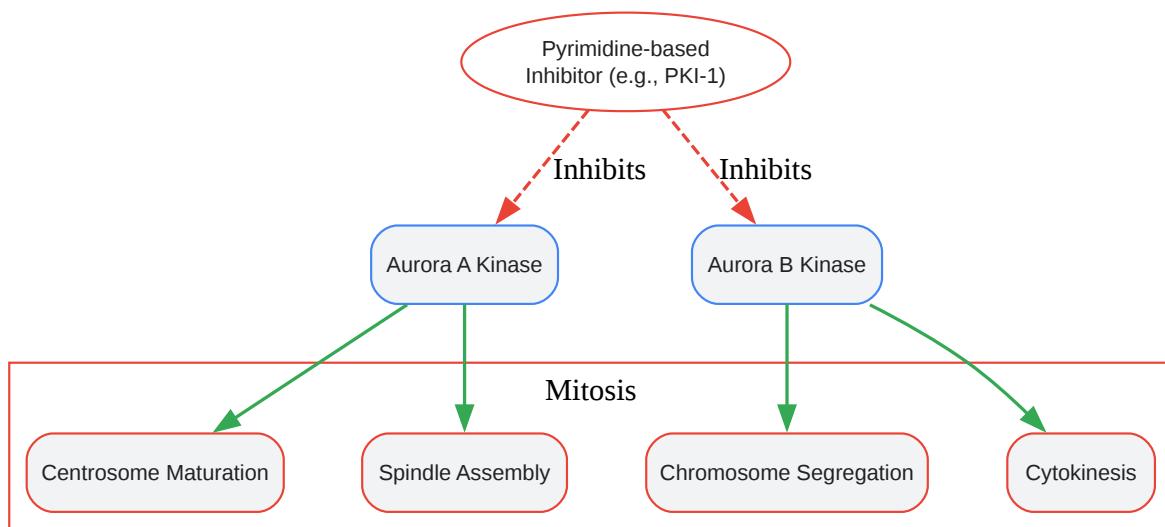
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$)
- Ligand (if required, e.g., PPh_3)
- Base (e.g., K_2CO_3 , K_3PO_4 , or Cs_2CO_3)
- Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
- Inert gas (Argon or Nitrogen)

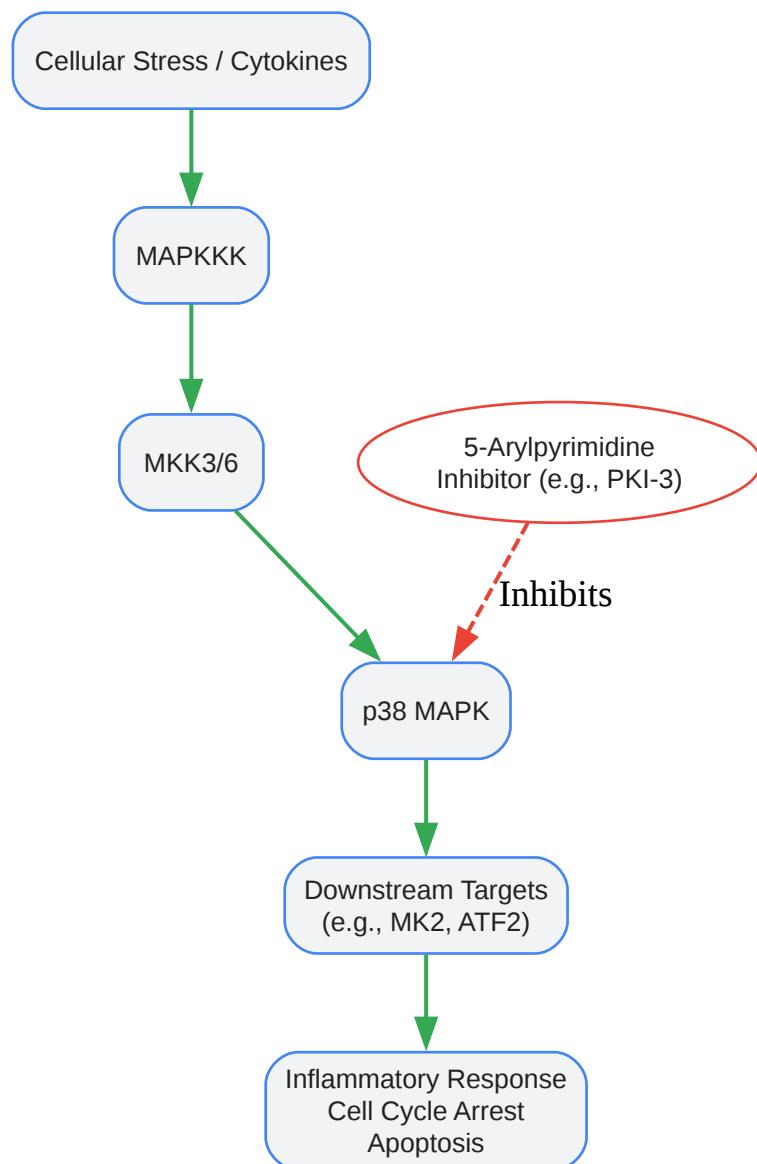
Procedure:

- To a dry Schlenk flask, add **5-iodopyrimidine** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
- Add the palladium catalyst (0.02-0.05 equiv) and ligand (if necessary).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpurine.







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